molecular formula C10H5ClI3NO5 B116993 5-[(2-Chloroacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid CAS No. 4873-45-4

5-[(2-Chloroacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid

Cat. No. B116993
CAS RN: 4873-45-4
M. Wt: 635.31 g/mol
InChI Key: ASBGVYOIJLROJS-UHFFFAOYSA-N
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Description

5-[(2-Chloroacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid, also known as CAI-TIBDCA, is a halogenated organic acid used in various scientific research applications. It is a white, odorless solid that is insoluble in water, and has been used in a variety of laboratory experiments to study its biochemical and physiological effects. Finally, it will discuss potential future directions for research involving CAI-TIBDCA.

Scientific Research Applications

Phenolic Acids Research

Phenolic acids, such as chlorogenic acid, have garnered attention due to their various biological and pharmacological effects. Chlorogenic Acid (CGA) is known for its antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension properties, and its role as a free radicals scavenger and central nervous system stimulator. CGA's ability to modulate lipid and glucose metabolism has implications for treating metabolic disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

Mechanism of Action

Target of Action

The primary target of 5-(2-Chloroacetamido)-2,4,6-triiodo-isophthalic Acid is the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the generation and conduction of nerve impulses .

Mode of Action

The compound interacts with its target by binding to specific sodium ion (Na+) channel sites on the nerve membrane . This interaction affects the membrane potential by reducing the passage of Na+ through these channels . As a result, it blocks the generation and conduction of nerve impulses .

Biochemical Pathways

The compound’s action on sodium ion channels disrupts the normal flow of ions, which in turn affects various biochemical pathways. The primary pathway affected is the generation and conduction of nerve impulses . The downstream effects of this disruption include a decrease in the excitability of nerve membranes .

Pharmacokinetics

It is known that the compound is readily soluble in water , which may influence its bioavailability.

Result of Action

The result of the compound’s action is the reversible blocking of the generation and conduction of sensory nerve impulses . This leads to a temporary elimination of local sensation, particularly pain . This makes the compound useful in local surgical operations and treatments .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-(2-Chloroacetamido)-2,4,6-triiodo-isophthalic Acid. For instance, the compound’s solubility in water suggests that it may be more effective in aqueous environments.

properties

IUPAC Name

5-[(2-chloroacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClI3NO5/c11-1-2(16)15-8-6(13)3(9(17)18)5(12)4(7(8)14)10(19)20/h1H2,(H,15,16)(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBGVYOIJLROJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)O)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClI3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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